N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide
Description
"N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide" is a synthetic organic compound featuring a pyridazinone core substituted with a pyridin-4-yl group at position 2. The structure includes an ethyl linker connecting the pyridazinone moiety to a 4-phenylbutanamide group. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-20(8-4-7-17-5-2-1-3-6-17)23-15-16-25-21(27)10-9-19(24-25)18-11-13-22-14-12-18/h1-3,5-6,9-14H,4,7-8,15-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKLYQNLECRSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide, identified by its CAS number 1021108-55-3, is a complex organic compound belonging to the pyridazinone class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 396.4 g/mol. The structure features a pyridazinone core which is known for its versatility in drug design. The presence of the pyridin-4-yl moiety suggests potential interactions with various biological targets, including kinases and receptors involved in cellular signaling pathways.
| Property | Value |
|---|---|
| CAS Number | 1021108-55-3 |
| Molecular Formula | CHNO |
| Molecular Weight | 396.4 g/mol |
| Chemical Class | Pyridazinone |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The pyridazinone derivatives have been shown to inhibit specific kinases that are crucial for cancer cell proliferation and survival. For example, structural modifications in related compounds have led to the development of potent inhibitors against various cancer types, suggesting a promising avenue for further research into this compound's potential as an anticancer agent .
Anti-inflammatory Effects
Pyridazinone derivatives are also recognized for their anti-inflammatory properties. Studies have demonstrated that these compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in chronic inflammatory diseases where the regulation of such mediators can lead to improved therapeutic outcomes .
The biological activity of this compound may involve:
- Kinase Inhibition : By targeting specific kinases, the compound could disrupt signaling pathways that promote tumor growth and survival.
- Cytokine Modulation : The compound may influence the expression and release of cytokines involved in inflammation, leading to a reduction in inflammatory responses.
Study on Kinase Inhibition
In a recent study focused on similar pyridazinone compounds, researchers evaluated their efficacy against various cancer cell lines. The findings indicated that certain modifications led to enhanced inhibitory activity against key kinases involved in tumorigenesis. This suggests that this compound could be a candidate for further exploration in cancer therapy .
Anti-inflammatory Research
Another study investigated the anti-inflammatory effects of pyridazinone derivatives in models of acute inflammation. Results showed significant reductions in edema and inflammatory markers, supporting the potential use of these compounds in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be inferred based on related heterocyclic systems and synthetic methodologies:
Structural and Functional Analogues
Pyridazinone Derivatives Pyridazinones are often modified to enhance bioavailability or target specificity. For example, the synthesis of 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c) involves coupling with phenyl-1,2,4-oxadiazoles (9a-f) to introduce aromatic substituents .
Amide-Linked Compounds Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (PF 43(1)) feature complex stereochemistry and amide linkages. Unlike the target compound, these molecules incorporate tetrahydropyrimidin-1(2H)-yl and phenoxy groups, which are associated with enhanced metabolic stability and receptor binding.
Key Differences
Research Findings and Limitations
- Evidence Gaps: No direct pharmacological or synthetic data for the target compound were found in the provided sources. The evidence primarily focuses on unrelated heterocycles (e.g., oxadiazoles, benzooxazines) .
- Inferred Insights: Pyridazinones generally exhibit moderate solubility due to their planar structure, but the addition of a pyridin-4-yl group (as in the target compound) may enhance π-π stacking interactions with biological targets.
Recommendations for Further Study
Synthetic Optimization : Explore coupling reactions similar to those in to introduce bioisosteric groups (e.g., oxadiazoles) for improved potency.
Biological Screening: Prioritize assays for kinase inhibition or antimicrobial activity, given the structural resemblance to active pyridazinone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
